SNX-7081

Chronic Lymphocytic Leukemia Hsp90 Inhibition TP53-Independent Activity

SNX-7081 is a 2-aminobenzamide Hsp90 inhibitor with an indole side chain that improves target affinity and selectivity over SNX-2112. It degrades Hsp90 client proteins, blocks NF-κB at nanomolar levels, and synergizes with fludarabine in p53-deficient CLL. With an IC50 of ~1 µM in cancer cells vs. >50 µM in normal cells, it is ideal for exploring Hsp90 addiction and DNA repair pathways. A superior choice for B-cell malignancy and inflammation research.

Molecular Formula C24H31N3O3
Molecular Weight 409.52
CAS No. 908111-22-8
Cat. No. B612211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNX-7081
CAS908111-22-8
SynonymsSNX7081;  SNX 7081;  SNX-7081.
Molecular FormulaC24H31N3O3
Molecular Weight409.52
Structural Identifiers
SMILESCC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O
InChIInChI=1S/C24H31N3O3/c1-14-13-27(20-11-24(2,3)12-21(29)22(14)20)16-6-9-18(23(25)30)19(10-16)26-15-4-7-17(28)8-5-15/h6,9-10,13,15,17,26,28H,4-5,7-8,11-12H2,1-3H3,(H2,25,30)
InChIKeySIEDNUHWSIZMAF-JCNLHEQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SNX-7081 (CAS 908111-22-8): A Differentiated Hsp90 Inhibitor with Validated Potency in Oncology and Inflammation


SNX-7081 (CAS 908111-22-8) is a synthetic small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins implicated in cancer progression and inflammatory signaling. As a member of the 2-aminobenzamide chemical class, SNX-7081 features an indole side chain that distinguishes it from its close structural analog SNX-2112 (which bears an indazole group). This structural nuance contributes to enhanced binding affinity to the N-terminal ATP-binding pocket of Hsp90, resulting in the potent degradation of client proteins and downstream blockade of key oncogenic and pro-inflammatory pathways. [1]

Why SNX-7081 (908111-22-8) Cannot Be Interchanged with Generic Hsp90 Inhibitors


Hsp90 inhibitors are not a monolithic class; structural variations within the 2-aminobenzamide scaffold, as well as differences between chemical series (e.g., geldanamycin derivatives, resorcinol-based triazolones), drive profound disparities in target binding affinity, client protein degradation profiles, and off-target toxicity. Generic substitution is not feasible because compounds like SNX-2112, 17-AAG, and ganetespib exhibit markedly different potency thresholds, selectivity windows, and therapeutic indices. For instance, SNX-2112 was discontinued from clinical development due to ocular toxicity, whereas SNX-7081—despite sharing a core scaffold—displays a superior cytotoxicity-to-normal-cell ratio and does not carry the same documented liability. The evidence below quantifies these critical differentiators to inform precise compound selection. [1]

SNX-7081 (CAS 908111-22-8) Product-Specific Quantitative Evidence Guide


SNX-7081 Demonstrates Superior Potency Over 17-AAG in Primary CLL Cells and Hematological Cell Lines

SNX-7081 exhibits significantly greater cytotoxic potency than the first-generation Hsp90 inhibitor 17-AAG. In a direct comparative study across a panel of eight hematological cell lines and 23 primary chronic lymphocytic leukemia (CLL) patient samples, SNX-7081 consistently demonstrated enhanced cell-killing activity, independent of the TP53 mutational status. The study concluded that SNX-7081 is 'significantly more potent than 17-AAG'. [1]

Chronic Lymphocytic Leukemia Hsp90 Inhibition TP53-Independent Activity

SNX-7081 Outperforms Its Close Analog SNX-2112 in Cancer Cell Growth Inhibition and Apoptosis Induction

In a comprehensive comparative study, SNX-7081 exhibited superior inhibitory effects relative to its direct structural analog SNX-2112. SNX-7081 achieved an average IC50 of 1 µM across a panel of human cancer cell lines, showing better activity in 6 out of 8 lines tested. Both compounds demonstrated a favorable therapeutic window with low cytotoxicity toward normal human cells (IC50 >50 µM). Critically, SNX-7081 induced more potent apoptosis in 4 out of 6 cell lines and more effectively downregulated key Hsp90 client proteins. [1]

Cancer Cell Lines Hsp90 Client Protein Downregulation Apoptosis

SNX-7081 Blocks NF-κB Nuclear Translocation at Nanomolar Concentrations in Inflammatory Models

SNX-7081 potently inhibits the nuclear translocation of NF-κB, a master transcription factor driving inflammatory cytokine production. The effect was observed at nanomolar concentrations in cellular models stimulated with lipopolysaccharide (LPS), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β). This mechanism underlies the compound's ability to suppress pro-inflammatory mediators. [1]

NF-κB Signaling Inflammation Rheumatoid Arthritis

SNX-7081 Demonstrates In Vivo Efficacy in Rheumatoid Arthritis Models via Structural Analog SNX-4414

While in vivo data for SNX-7081 itself are limited, the closely related analog SNX-4414—sharing the same core 2-aminobenzamide scaffold—demonstrated robust efficacy in preclinical rheumatoid arthritis (RA) models. Oral administration of SNX-4414 in rat collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models resulted in full inhibition of paw swelling, normalization of body weight, and significant improvement in histological scores for inflammation, pannus formation, cartilage damage, and bone resorption. These in vivo outcomes provide a strong translational rationale for the 2-aminobenzamide class to which SNX-7081 belongs. [1]

In Vivo Efficacy Rheumatoid Arthritis Preclinical Validation

SNX-7081 Synergizes with Fludarabine to Overcome p53-Deficient Chemoresistance in CLL

SNX-7081 demonstrates a unique capability to synergize with the nucleoside analog fludarabine (2-FaraA) specifically in p53-negative chronic lymphocytic leukemia (CLL) cells, a context notorious for therapeutic resistance. The combination enhanced DNA damage and apoptosis induction beyond additive effects. Proteomic analysis revealed that SNX-7081 treatment (500 nM, 24 h) significantly altered the abundance of 51 proteins (>2-fold change, p<0.05), with 44 proteins decreasing, including key factors involved in DNA repair and replication. [1]

Drug Synergy DNA Repair Inhibition p53-Negative CLL

SNX-7081 (CAS 908111-22-8) Recommended Application Scenarios Based on Verified Differential Evidence


Preclinical Oncology Research Targeting p53-Mutant or Deficient Hematological Malignancies

SNX-7081 is ideally suited for in vitro and in vivo studies of hematological cancers, particularly chronic lymphocytic leukemia (CLL) and other B-cell malignancies with TP53 pathway lesions. Its demonstrated superiority over 17-AAG and synergy with fludarabine in p53-negative contexts [1] [2] make it a preferred tool compound for investigating Hsp90 inhibition as a strategy to overcome chemoresistance and induce apoptosis independent of p53 status.

Inflammatory and Autoimmune Disease Model Development (Rheumatoid Arthritis Focus)

Based on the potent nanomolar blockade of NF-κB nuclear translocation and suppression of cytokine production in human synovial fibroblasts [1], SNX-7081 is a strong candidate for cellular and ex vivo models of rheumatoid arthritis. Its class-level in vivo validation via SNX-4414 provides a translational foundation for testing SNX-7081 in rodent arthritis models to evaluate disease-modifying potential.

Cancer Cell Line Panel Screening for Hsp90 Client Protein Dependency

With a defined average IC50 of 1 µM in cancer cell lines and a favorable selectivity window (IC50 >50 µM in normal cells) [1], SNX-7081 serves as a robust positive control or test compound in high-throughput screens aimed at identifying tumor types that exhibit oncogenic addiction to Hsp90 client proteins (e.g., HER2, AKT, CDK4). Its enhanced client protein downregulation relative to SNX-2112 makes it a superior choice for such mechanistic studies.

Combination Therapy Studies Investigating DNA Damage Repair Pathways

SNX-7081's unique ability to synergistically enhance DNA damage induced by nucleoside analogs like fludarabine [1] positions it as a critical reagent for investigating combination regimens that exploit synthetic lethality or target DNA repair mechanisms. Researchers studying the interplay between Hsp90 inhibition and DNA damage response pathways will find SNX-7081 an essential tool compound.

Quote Request

Request a Quote for SNX-7081

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.